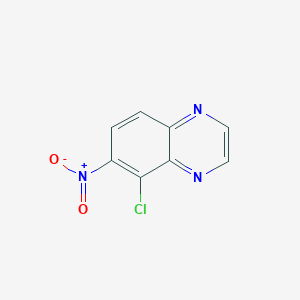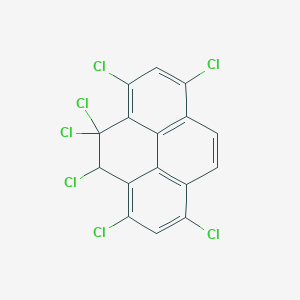![molecular formula C25H34N2O5 B14318717 Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate CAS No. 111541-75-4](/img/structure/B14318717.png)
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a complex structure that includes a phenyl group, two butoxy groups, a morpholine ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)phenol with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: A compound with a similar core structure but different functional groups.
Linezolid: An organofluorine compound with a morpholine ring and phenyl group.
Uniqueness
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
111541-75-4 |
|---|---|
Fórmula molecular |
C25H34N2O5 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
phenyl N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O5/c1-3-5-14-30-23-19-22(27-12-16-29-17-13-27)24(31-15-6-4-2)18-21(23)26-25(28)32-20-10-8-7-9-11-20/h7-11,18-19H,3-6,12-17H2,1-2H3,(H,26,28) |
Clave InChI |
WGHZDANNJVVTOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1NC(=O)OC2=CC=CC=C2)OCCCC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)





![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)




